Cimetidine
Cimetidine
Cimetidine is a histamine H(2)-receptor antagonist. Enhancing anti-tumor cell-mediated responses, cimetidine blocks histamine's ability to stimulate suppressor T lymphocyte activity and to inhibit natural killer (NK) cell activity and interleukin-2 production. Cimetidine also may inhibit tumor growth by suppressing histamine's growth-factor activity and blocking histamine-induced stimulation of vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor. (NCI04)
Cimetidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Cimetidine has been linked to rare instances of clinically apparent acute liver injury.
Cimetidine, also known as tagamet or SK and F92334, belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Cimetidine is a drug which is used for the treatment and the management of acid-reflux disorders (gerd), peptic ulcer disease, heartburn, and acid indigestion. Cimetidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cimetidine has been detected in multiple biofluids, such as urine and blood. Within the cell, cimetidine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, cimetidine is involved in the cimetidine action pathway and the cimetidine metabolism pathway. Cimetidine is a potentially toxic compound.
Cimetidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Cimetidine has been linked to rare instances of clinically apparent acute liver injury.
Cimetidine, also known as tagamet or SK and F92334, belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Cimetidine is a drug which is used for the treatment and the management of acid-reflux disorders (gerd), peptic ulcer disease, heartburn, and acid indigestion. Cimetidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cimetidine has been detected in multiple biofluids, such as urine and blood. Within the cell, cimetidine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, cimetidine is involved in the cimetidine action pathway and the cimetidine metabolism pathway. Cimetidine is a potentially toxic compound.
Brand Name:
Vulcanchem
CAS No.:
51481-61-9
VCID:
VC0194882
InChI:
InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14)
SMILES:
CC1=C(N=CN1)CSCCNC(=NC)NC#N
Molecular Formula:
C10H16N6S
Molecular Weight:
252.34 g/mol
Cimetidine
CAS No.: 51481-61-9
Impurities
VCID: VC0194882
Molecular Formula: C10H16N6S
Molecular Weight: 252.34 g/mol
Purity: > 95%
CAS No. | 51481-61-9 |
---|---|
Product Name | Cimetidine |
Molecular Formula | C10H16N6S |
Molecular Weight | 252.34 g/mol |
IUPAC Name | 1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine |
Standard InChI | InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) |
Standard InChIKey | AQIXAKUUQRKLND-UHFFFAOYSA-N |
SMILES | CC1=C(N=CN1)CSCCNC(=NC)NC#N |
Canonical SMILES | CC1=C(N=CN1)CSCCNC(=NC)NC#N |
Appearance | White Solid |
Colorform | Crystals |
Melting Point | 284 to 290 °F (NTP, 1992) 142 °C 142.0 °C 141-143 °C 142°C |
Physical Description | Cimetidine appears as white crystals with a slight sulfur-mercaptan odor. (NTP, 1992) Solid |
Description | Cimetidine is a histamine H(2)-receptor antagonist. Enhancing anti-tumor cell-mediated responses, cimetidine blocks histamine's ability to stimulate suppressor T lymphocyte activity and to inhibit natural killer (NK) cell activity and interleukin-2 production. Cimetidine also may inhibit tumor growth by suppressing histamine's growth-factor activity and blocking histamine-induced stimulation of vascular endothelial growth factor (VEGF), a pro-angiogenic growth factor. (NCI04) Cimetidine is a histamine type 2 receptor antagonist (H2 blocker) which is widely used for treatment of acid-peptic disease and heartburn. Cimetidine has been linked to rare instances of clinically apparent acute liver injury. Cimetidine, also known as tagamet or SK and F92334, belongs to the class of organic compounds known as imidazoles. Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms. Cimetidine is a drug which is used for the treatment and the management of acid-reflux disorders (gerd), peptic ulcer disease, heartburn, and acid indigestion. Cimetidine exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Cimetidine has been detected in multiple biofluids, such as urine and blood. Within the cell, cimetidine is primarily located in the cytoplasm and membrane (predicted from logP). In humans, cimetidine is involved in the cimetidine action pathway and the cimetidine metabolism pathway. Cimetidine is a potentially toxic compound. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Solubility | 5 mg/mL at 68° F (NTP, 1992) 9380 mg/L (at 25 °C) 0.04 M IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID Soluble in alcohol 8.16e-01 g/L |
Synonyms | Altramet Biomet Biomet400 Cimetidine Cimetidine HCl Cimetidine Hydrochloride Eureceptor HCl, Cimetidine Histodil Hydrochloride, Cimetidine N-Cyano-N'-methyl-N''-(2-(((5-methyl-1H-imidazol-4-yl)methyl)thio)ethyl)guanidine SK and F 92334 SK and F-92334 SK and F92334 SKF 92334 SKF-92334 SKF92334 Tagamet |
PubChem Compound | 2756 |
Last Modified | Nov 11 2021 |
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